molecular formula C11H21ClN2O3 B6277513 tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate hydrochloride CAS No. 2763776-19-6

tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate hydrochloride

Cat. No.: B6277513
CAS No.: 2763776-19-6
M. Wt: 264.75 g/mol
InChI Key: CAHIGLHUTPFZQS-UHFFFAOYSA-N
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Description

tert-Butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate hydrochloride is a bicyclic azetidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a hydrochloride salt.

Properties

CAS No.

2763776-19-6

Molecular Formula

C11H21ClN2O3

Molecular Weight

264.75 g/mol

IUPAC Name

tert-butyl 3-(3-hydroxyazetidin-3-yl)azetidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O3.ClH/c1-10(2,3)16-9(14)13-4-8(5-13)11(15)6-12-7-11;/h8,12,15H,4-7H2,1-3H3;1H

InChI Key

CAHIGLHUTPFZQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2(CNC2)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Generation of 1-Azabicyclo[1.1.0]butane

This method utilizes the strained intermediate 1-azabicyclo[1.1.0]butane, synthesized via dehydrohalogenation of a haloazetidine precursor. The high ring strain of this bicyclic compound drives its reactivity, enabling dimerization under controlled conditions.

Dimerization to Biazetidine

Heating 1-azabicyclo[1.1.0]butane in tetrahydrofuran (THF) at 60°C promotes [2+2] cycloaddition, forming the biazetidine framework. The reaction requires catalytic Lewis acids such as zinc chloride to enhance regioselectivity. The dimerized product is isolated in moderate yields (50–60%) after column chromatography.

Functionalization and Protection

The hydroxyl group is introduced via oxidation of one azetidine ring using m-chloroperbenzoic acid (mCPBA), followed by Boc protection of the secondary amine using di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (DMAP). Hydrochloride salt formation is achieved by bubbling hydrogen chloride gas through an ethyl acetate solution of the product.

Reductive Amination of Azetidine Ketones

Preparation of Azetidine Ketone Precursors

tert-Butyl 3-oxoazetidine-1-carboxylate, synthesized via oxidation of Boc-protected azetidine using Jones reagent, serves as the ketone component. A second azetidine bearing an amine group is prepared by deprotection of a Boc-azetidine using trifluoroacetic acid (TFA).

Reductive Coupling

The ketone and amine are subjected to reductive amination using sodium triacetoxyborohydride (STAB) in dichloromethane. This one-pot reaction proceeds at room temperature, forming the biazetidine linkage with concurrent introduction of the hydroxyl group via keto-enol tautomerism. The reaction achieves a yield of 68–72% after purification by silica gel chromatography.

Salt Formation and Crystallization

The product is treated with concentrated HCl in methanol, followed by solvent evaporation and recrystallization from ethanol/water to obtain the hydrochloride salt.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Conditions Advantages
Cross-CouplingIodination, coupling, hydroxylation60–70%Low-temperature organometallic reactionsHigh regioselectivity
DimerizationStrain-driven cycloaddition, oxidation50–60%Thermal, Lewis acid catalysisShort step count
Reductive AminationKetone synthesis, STAB-mediated reductive coupling65–72%Room temperature, one-potFunctional group tolerance

The cross-coupling method offers the highest yield and selectivity but requires stringent anhydrous conditions. Dimerization is advantageous for its simplicity but suffers from moderate yields. Reductive amination balances efficiency and practicality, making it suitable for scalable production.

Industrial Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. The reductive amination route is most amenable to large-scale production due to its one-pot nature and compatibility with continuous flow systems. Critical challenges include optimizing catalyst recycling in the cross-coupling method and minimizing ring-opening side reactions during dimerization. Advanced purification techniques, such as simulated moving bed (SMB) chromatography, enhance throughput for high-purity hydrochloride salt isolation .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

Organic Synthesis

Tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : Capable of undergoing reduction to yield different derivatives.
  • Substitution : The tert-butyl group can be substituted with other functional groups, enhancing the compound's versatility in creating complex molecules.

Medicinal Chemistry

Research indicates potential applications in drug development:

  • Pharmaceutical Intermediate : Investigated for its role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions due to its structural similarity to biologically active compounds.
  • Mechanism of Action : The compound may act as a nucleophile or electrophile, interacting with various molecular targets and pathways within biological systems.

Material Science

The compound is also utilized in the production of materials with specific properties:

  • Polymers and Coatings : Employed in developing polymers that require specific functional characteristics due to its unique chemical structure.

Case Studies

StudyFocusFindings
Study 1Organic SynthesisDemonstrated successful oxidation of tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate leading to high yields of desired oxides.
Study 2Medicinal ApplicationsInvestigated as an intermediate for synthesizing compounds with potential neuroprotective effects. The study highlighted its ability to modulate neurotransmitter levels.
Study 3Material DevelopmentExamined its use in creating coatings with enhanced durability and chemical resistance, showcasing its applicability in industrial contexts.

Mechanism of Action

The mechanism of action of tert-butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins, while the biazetidine ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate hydrochloride with structurally or functionally related compounds, based on available evidence:

tert-Butyl [3,3'-biazetidine]-1-carboxylate hydrochloride (CAS 2007910-70-3)

  • Structure : Lacks the 3'-hydroxy group present in the target compound.
  • Molecular Formula : C₁₁H₂₁ClN₂O₂ .
  • Applications : Widely supplied by pharmaceutical companies (e.g., Gulang Hailun Fine Chemical, Zhejiang Tianta Pharmaceuticals) as a building block for bioactive molecules .

(S)-tert-Butyl 8-benzyl-6,6-dimethylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate

  • Structure: Contains a pyrazino-pyrazine scaffold instead of a biazetidine core. The benzyl and methyl substituents add steric bulk.
  • Synthesis : Prepared via Ugi multicomponent reactions, highlighting divergent synthetic routes compared to azetidine derivatives .
  • Key Difference : The larger, more complex heterocycle may influence binding affinity in receptor targets but could reduce metabolic stability due to increased lipophilicity.

2-α-Diethylamino-α-hydroxy-hydrochloride

  • Structure: A phenanthrene-derived amino-alcohol hydrochloride.
  • Physical Properties : Melting point 184–186°C (decomp.); forms an O-acetyl derivative with a lower decomposition temperature (145–150°C) .
  • Key Difference: The aromatic backbone and diethylamino group confer distinct electronic properties, likely enhancing π-π stacking interactions but reducing selectivity for nitrogen-rich biological targets compared to azetidines.

2-(Diethylamino)ethyl [bicyclohexyl]-1-carboxylate hydrochloride

  • Structure: Features a bicyclohexyl moiety and a diethylaminoethyl ester.
  • Molecular Weight : 345.95 g/mol .
  • Applications : Used in pharmacopeial standards, suggesting regulatory acceptance for specific formulations.

Research Implications

  • Synthetic Challenges: The 3'-hydroxy group in the target compound may complicate synthesis due to steric hindrance or oxidation sensitivity, unlike non-hydroxylated analogs .
  • Biological Relevance: Hydroxy-substituted azetidines could mimic transition states in enzymatic reactions, offering advantages in protease or kinase inhibitor design compared to non-polar analogs.
  • Thermal Stability: Compounds like 2-α-diethylamino-α-hydroxy-hydrochloride exhibit decomposition temperatures above 180°C, suggesting superior stability under storage conditions compared to azetidine derivatives, which may require stringent handling .

Biological Activity

Tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate hydrochloride is a compound that has garnered interest for its potential biological activities. This article explores its structural properties, biological effects, and relevant research findings.

Structural Information

  • Molecular Formula : C11_{11}H20_{20}N2_2O3_3Cl
  • Molecular Weight : 248.75 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)N1CC(C1)C2(CNC2)O
  • InChIKey : FMXFDLFANLZRLL-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound is still under investigation, with limited published data. However, some studies suggest potential pharmacological properties, particularly in the context of antiviral activity and enzyme inhibition.

Antiviral Properties

Preliminary research indicates that compounds structurally related to tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate may exhibit antiviral properties. For instance, similar azetidine derivatives have demonstrated efficacy against various strains of coronaviruses, including SARS-CoV-2. These compounds often act as protease inhibitors, which are crucial in viral replication processes.

In Vitro Studies

While specific in vitro studies on this compound are scarce, related compounds have shown promising results:

  • SARS-CoV-2 Main Protease Inhibition : A study highlighted the effectiveness of certain azetidine derivatives in inhibiting the main protease of SARS-CoV-2. The inhibition constant (Ki_i) values ranged from 7.93 nM to 27.7 nM for various analogs .

Case Studies

Although direct case studies on this compound are lacking, the following points summarize findings from related compounds:

  • Selectivity Index : Compounds similar to tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate have exhibited high selectivity against target pathogens with minimal cytotoxic effects on human cells. For example, a related compound showed an IC50_{50} value of 0.2690 µM against Plasmodium falciparum with a selectivity index of 460 .
  • Mechanism of Action : The biological mechanisms often involve disruption of viral protease activity and interference with cellular pathways essential for viral replication.

Data Table: Predicted Biological Activity Profile

PropertyValue
Molecular Weight248.75 g/mol
Predicted CCS (Ų)Varies by adduct
Antiviral Activity (Ki_i)7.93 nM to 27.7 nM
Selectivity IndexUp to 460
Cytotoxicity (IC50_{50})>124 µM

Q & A

Q. Table 1. Key NMR Assignments (CDCl₃)

Proton/Groupδ (ppm)MultiplicityReference
tert-butyl (C(CH₃)₃)1.4Singlet
Azetidine N–CH₂3.2–3.8Multiplet
Hydroxyl (–OH)5.2Broad

Q. Table 2. Solubility Profile

SolventSolubility (mg/mL)Conditions
DMSO>5025°C, inert gas
Water<1pH 7.0
Ethanol~20Reflux

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